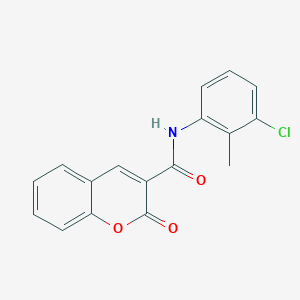

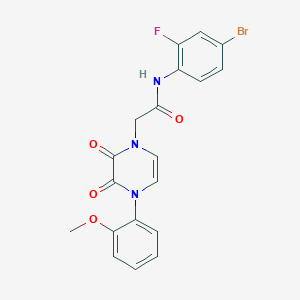

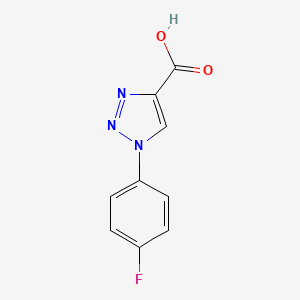

Ethyl 1-(3-amino-4-nitrophenyl)-4-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for these reactions to occur .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It may also involve determining the compound’s reactivity with other substances .Scientific Research Applications

Carboxyl-group Protection in Peptide Synthesis The 2-(p-nitrophenylthio)ethyl group, an alternative to the 2-methylthioethyl group for carboxyl-group protection in peptide synthesis, showcases the relevance of such compounds in facilitating selective synthesis processes. This group is notably removed after conversion into the corresponding sulphone by treatment with alkali, highlighting a strategic approach in peptide synthesis methodologies (Amaral, 1969).

Antimicrobial Activity Research on substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, initiated from ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, demonstrates the compound's potential in generating antimicrobial agents. The synthesized compounds were tested for their antimicrobial activity, showing both antibacterial and antifungal activities, thus underscoring the potential of such chemical structures in contributing to new antimicrobial solutions (Faty, Hussein, & Youssef, 2010).

Chiral Resolution in Pharmaceutical Analysis The chiral resolution and simulation studies of enantiomers of a closely related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, provide insight into the importance of chiral purity in pharmaceuticals. This research exemplifies the critical role of chiral resolution in ensuring the effectiveness and safety of pharmaceutical compounds, highlighting the broader implications for compounds like ethyl 1-(3-amino-4-nitrophenyl)-4-piperidinecarboxylate in drug development (Ali et al., 2016).

Anticancer Agent Development The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, starting from ethyl 4-piperidinecarboxylate, and their evaluation as promising anticancer agents, illustrate the compound's utility in the development of new therapeutic options for cancer treatment. The systematic approach to synthesizing and evaluating the anticancer potential of these derivatives underscores the ongoing search for more effective and selective cancer therapies (Rehman et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-2-21-14(18)10-5-7-16(8-6-10)11-3-4-13(17(19)20)12(15)9-11/h3-4,9-10H,2,5-8,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFZYLCBIBEZLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

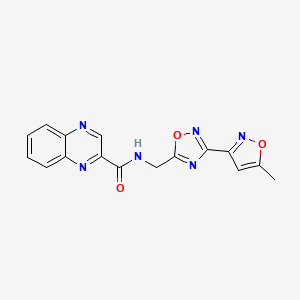

![N-(1-cyano-1,2-dimethylpropyl)-2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2887069.png)

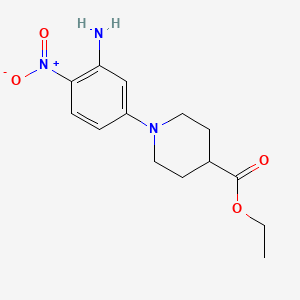

![3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole](/img/structure/B2887075.png)

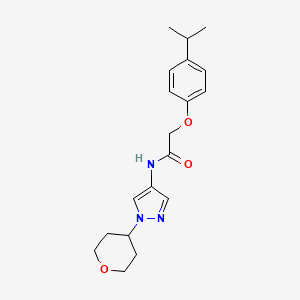

![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2887079.png)

![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B2887082.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2887084.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2887086.png)